

Sivelestat Technical Support Center: Identifying and Mitigating Off-Target Effects

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Compound of Interest

Compound Name: Sivelestat

Cat. No.: B1662846

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Welcome to the **Sivelestat** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of **Sivelestat** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **Sivelestat**?

Sivelestat is a potent and highly specific competitive inhibitor of neutrophil elastase.[1] It binds to the active site of this serine protease, preventing the degradation of extracellular matrix proteins and thereby reducing inflammation and tissue damage.[1] This targeted action is the basis for its clinical use in conditions like acute lung injury and acute respiratory distress syndrome.

Q2: What is known about the selectivity of **Sivelestat**?

Sivelestat exhibits high selectivity for neutrophil elastase. Studies have shown that it does not significantly inhibit other serine proteases such as trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G, even at concentrations as high as 100 μ M.

Quantitative Data on **Sivelestat** Selectivity

Target Enzyme	IC50 / Ki	Species	Reference
Neutrophil Elastase	IC50: 44 nM, Ki: 200 nM	Human	[2]
Trypsin	No inhibition at 100 μ M	Not Specified	[2]
Thrombin	No inhibition at 100 μ M	Not Specified	[2]
Plasmin	No inhibition at 100 μ M	Not Specified	[2]
Plasma Kallikrein	No inhibition at 100 μ M	Not Specified	[2]
Pancreas Kallikrein	No inhibition at 100 μ M	Not Specified	[2]
Chymotrypsin	No inhibition at 100 μ M	Not Specified	[2]
Cathepsin G	No inhibition at 100 μ M	Not Specified	[2]

Q3: Are there any predicted or known off-target effects of **Sivelestat**?

While **Sivelestat** is highly selective for neutrophil elastase, some studies suggest potential off-target effects through modulation of various signaling pathways. It is important to note that comprehensive, unbiased experimental screening for off-target binding (e.g., kinome-wide or proteome-wide screens) of **Sivelestat** is not extensively documented in publicly available literature.

A network pharmacology study predicted potential binding of **Sivelestat** to several other proteins, including Insulin-like Growth Factor 1 Receptor (IGF1R), Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2), and Platelet-Derived Growth Factor Receptor Beta (PDGFRB). However, these predictions require experimental validation.

Sivelestat has also been shown to influence signaling pathways downstream of inflammation and cellular stress, which could be considered indirect or functional off-target effects. These include:

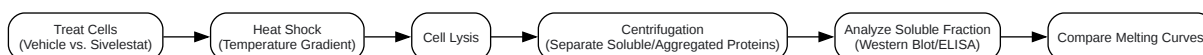
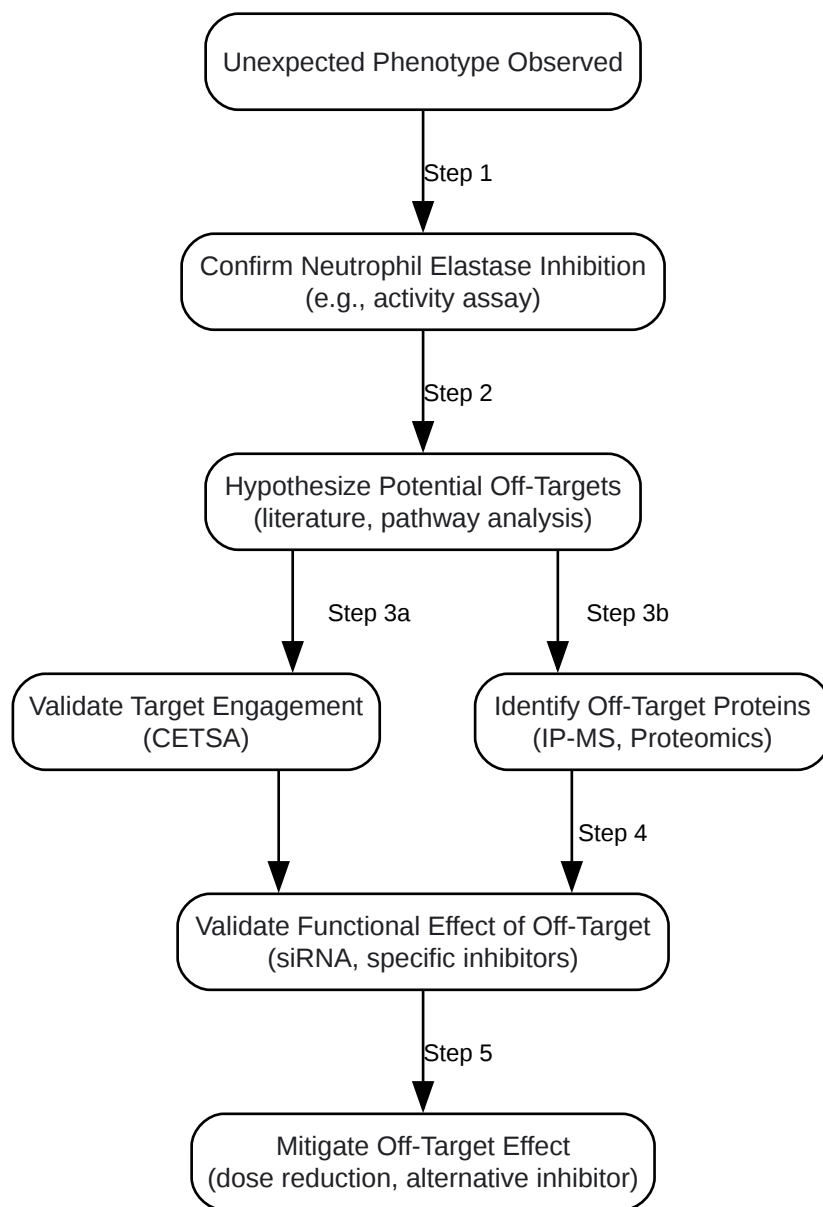
- PI3K/AKT/mTOR pathway: **Sivelestat** has been reported to inhibit this pathway, which is involved in cell survival and proliferation.[3]
- JNK/NF- κ B pathway: **Sivelestat** can attenuate inflammation by inhibiting this pathway.[4]
- Nrf2/HO-1 pathway: **Sivelestat** has been shown to activate this antioxidant response pathway.[4]

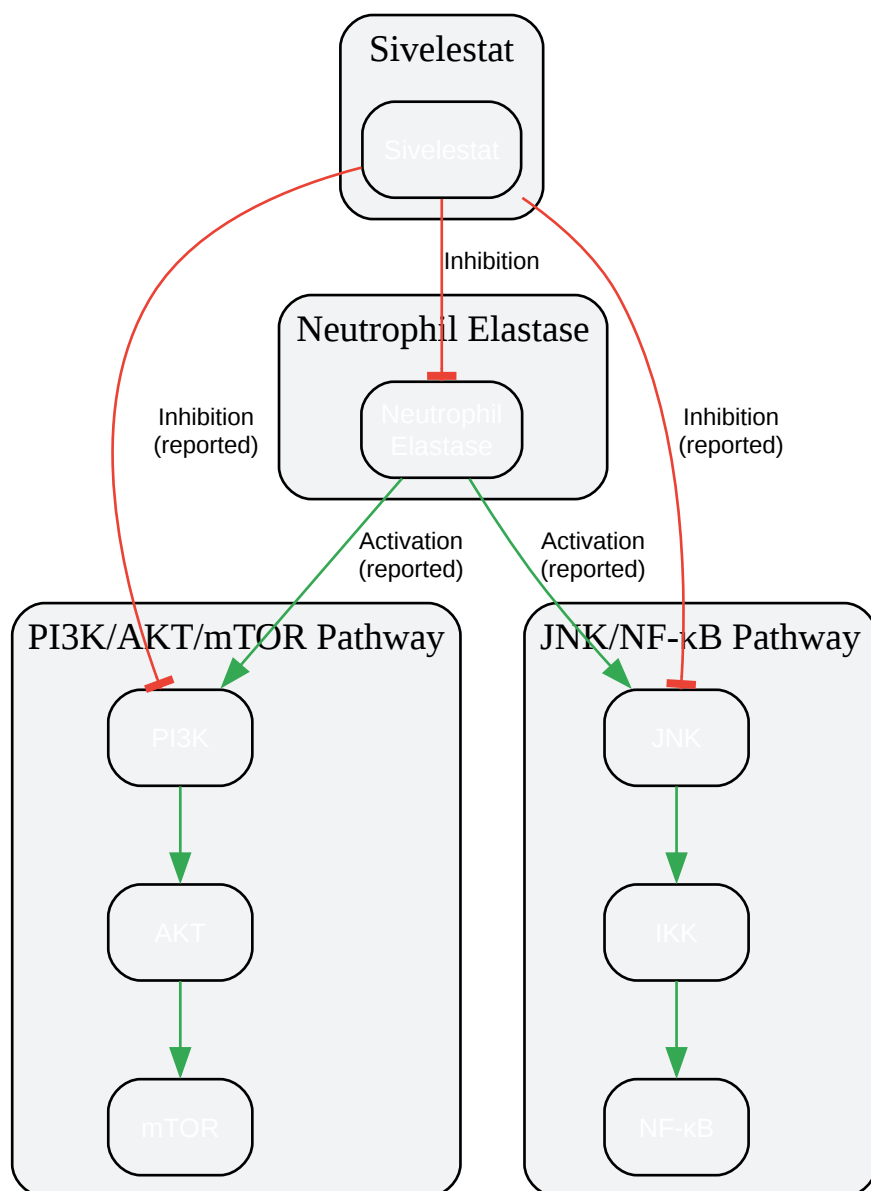
Troubleshooting Guides

Issue 1: Unexpected cellular phenotype observed after **Sivelestat** treatment.

If you observe a cellular phenotype that cannot be directly attributed to neutrophil elastase inhibition, it may be due to an off-target effect.

Troubleshooting Workflow:





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References

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- 2. researchgate.net [researchgate.net]
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